3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromenone core, followed by the addition of the various functional groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chromenone core with various functional groups attached. These include a methoxyphenyl group, a methyl group, and a methylpiperidinyl ethoxy group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ether groups (methoxy and ethoxy) might be susceptible to cleavage under acidic conditions. The chromenone core could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar ether groups and a nonpolar benzene ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Antibacterial Agents
Field:
Medicinal Chemistry and Drug Discovery
Summary:
The Mannich derivative exhibits promising antibacterial activity. Researchers have synthesized this compound through a four-step protocol, as shown in Scheme 1. The initial step involves preparing the 1,2,4-triazole derivative using a simple and efficient procedure. The resulting compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrates potential as an antibacterial agent.
Experimental Procedure:
- Synthesis of 1,2,4-Triazole Derivative :
Results:
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-17-10-12-26(13-11-17)14-15-29-23-9-8-21-24(27)22(16-30-25(21)18(23)2)19-4-6-20(28-3)7-5-19/h4-9,16-17H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOWONDTNIDMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-8-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one |
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